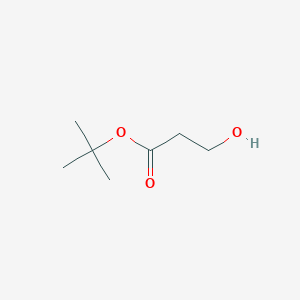

Tert-butyl 3-hydroxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXCURRVJMPAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585017 | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-11-4 | |

| Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Synthesis: A Technical Guide to Tert-butyl 3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure building blocks is paramount. Among these, tert-butyl 3-hydroxypropanoate has emerged as a versatile and valuable chiral synthon. Its bifunctional nature, possessing both a hydroxyl group and a sterically hindered ester, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a chiral building block, with a focus on methodologies for its enantioselective preparation.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1][2] The tert-butyl ester group provides significant steric hindrance, which can be strategically exploited in synthetic routes to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent transformations.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [2][3] |

| CAS Number | 59854-11-4 | [3] |

| Appearance | Colorless to off-white liquid | [4] |

| Boiling Point | 37-38 °C at 2 Torr | [4] |

| Density | 0.990 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.424 | [1] |

Applications in Synthesis

The utility of this compound as a chiral building block is demonstrated in its application as a starting material and key intermediate in the synthesis of a variety of important compounds.

Some notable applications include:

-

Photosensitizing Agents: It is used as a reagent in the synthesis of 5-aminolevulinic acid derivatives, which have applications as photosensitizing agents in photodynamic therapy and diagnosis.

-

Antitumor Agents: The compound serves as a reagent in the preparation of pyrrolidinylcarboxamide derivatives, which are being investigated for their potential as antitumor agents.

-

Natural Product Synthesis: It is a key starting material for the synthesis of wortmannilactone C.[5][6]

-

Polymer Chemistry: this compound can be used as a monomer in the production of polymers, contributing to properties such as flexibility and thermal stability.[7] A notable example is its use in the synthesis of ternary statistical methacrylate copolymers.[8]

-

PROTAC Linkers: This molecule has been identified as a potential linker for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[9]

Enantioselective Synthesis of Chiral β-Hydroxy Esters

The true value of this compound lies in its availability in enantiomerically pure forms, (R)- and (S)-tert-butyl 3-hydroxypropanoate. The asymmetric synthesis of β-hydroxy esters is a well-established field, with two primary strategies being asymmetric hydrogenation of the corresponding β-keto ester and the biocatalytic reduction of the same precursor.[10][11]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones. The use of chiral metal catalysts, such as those based on Ruthenium-BINAP complexes, has proven to be highly effective.

Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester (Illustrative Example)

This protocol is adapted from a procedure for a similar substrate and illustrates the general methodology.

1. Catalyst Preparation:

-

In a flame-dried, nitrogen-purged flask, combine [RuCl₂(p-cymene)]₂ and the chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as toluene.

-

Heat the mixture under a nitrogen atmosphere to form the active catalyst complex.

-

The catalyst can be isolated or used in situ for the hydrogenation reaction.

2. Hydrogenation Reaction:

-

In a high-pressure reactor, dissolve the β-keto ester precursor, tert-butyl 3-oxopropanoate, in a suitable solvent (e.g., methanol or ethanol).

-

Add the chiral ruthenium catalyst under an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for a specified time (typically 4-24 hours).

-

Monitor the reaction progress by techniques such as TLC or HPLC.

3. Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the enantiomerically enriched this compound.

Table 2: Representative Data for Asymmetric Hydrogenation of a β-Keto Ester

| Parameter | Value |

| Substrate | tert-butyl 2-oxo-3-phenylpropanoate |

| Catalyst | (R)-CBS/BH₃·SMe₂ |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

| Reaction Time | 2-4 hours |

| Temperature | -78 °C |

Note: This data is for an analogous compound and serves as an illustrative example.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases and dehydrogenases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce β-keto esters with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester (Illustrative Example)

1. Biocatalyst Preparation:

-

Cultivate the chosen microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.

-

Harvest the cells by centrifugation and wash them with a buffer solution.

-

The cells can be used as a whole-cell biocatalyst, either free or immobilized.

2. Reduction Reaction:

-

In a reaction vessel, suspend the whole-cell biocatalyst in a buffered aqueous solution.

-

Add a co-substrate for cofactor regeneration, such as glucose or isopropanol.

-

Add the β-keto ester precursor, tert-butyl 3-oxopropanoate, to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible organic solvent.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reduction and the enantiomeric excess of the product by chiral GC or HPLC.

3. Work-up and Purification:

-

Once the desired conversion and enantiomeric excess are achieved, separate the biomass by centrifugation or filtration.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral this compound.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams illustrate the key transformations.

Figure 1. General synthetic pathways to chiral tert-butyl 3-hydroxyesters.

Figure 2. A generalized experimental workflow for the synthesis and purification of chiral this compound.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its strategic use enables the efficient and stereocontrolled construction of complex molecules, particularly in the development of new pharmaceuticals. The continued development of robust and scalable methods for its enantioselective synthesis will undoubtedly further solidify its position as an indispensable tool for chemists in both academic and industrial research. This guide has provided a foundational understanding of its properties, applications, and the key synthetic methodologies that unlock its potential as a chiral building block.

References

- 1. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 2. scilit.com [scilit.com]

- 3. 59854-11-4|tert-Butyl-3-hydroxypropionate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. This compound | C7H14O3 | CID 16218743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Tert-butyl 3-hydroxypropanoate (CAS: 59854-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-hydroxypropanoate, with the CAS number 59854-11-4, is a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for sequential and controlled modifications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a precursor in the synthesis of bioactive molecules and advanced materials. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a combustible liquid at room temperature.[1] It is characterized by the presence of a tertiary-butyl ester group, which serves as a protecting group for the carboxylic acid functionality, and a primary hydroxyl group that can undergo various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59854-11-4 | |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Appearance | Colorless to off-white liquid | |

| Density | 0.990 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.424 | |

| Boiling Point | 37-38 °C at 2 Torr | [3] |

| PKA (Predicted) | 14.33 ± 0.10 | [3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1,1-Dimethylethyl 3-hydroxypropanoate, 3-Hydroxypropanoic acid tert-butyl ester, 3-Hydroxypropionate tert-butyl ester, tert-Butyl 3-hydroxypropionate |

| InChI | InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 |

| InChIKey | NSXCURRVJMPAPA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCO |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | t | 2H | -CH₂-OH |

| ~2.5 | t | 2H | -CH₂-COO- |

| ~2.0 | br s | 1H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~81 | -C(CH₃)₃ |

| ~59 | -CH₂-OH |

| ~38 | -CH₂-COO- |

| ~28 | -C(CH₃)₃ |

Table 5: FT-IR Spectroscopic Data (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1735-1715 | C=O stretch (ester) |

| 1250-1150 | C-O stretch (ester) |

| 1050 | C-O stretch (primary alcohol) |

Table 6: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Fragment Ion |

| 146 | [M]⁺ |

| 131 | [M - CH₃]⁺ |

| 103 | [M - C₃H₇]⁺ |

| 87 | [M - OC(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Synthesis

A common and effective method for the synthesis of this compound is the Steglich esterification of 3-hydroxypropionic acid with tert-butanol. This method is advantageous as it proceeds under mild conditions, which is crucial for handling the acid-labile tert-butyl ester group.[4][5][6]

Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of this compound from 3-hydroxypropionic acid and tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

3-Hydroxypropionic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypropionic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold dichloromethane.

-

Combine the filtrates and wash successively with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Applications in Synthesis

This compound is a versatile starting material for the synthesis of several important classes of molecules.

Synthesis of Wortmannilactone C Analogues

This compound is a key starting material in the convergent synthesis of diastereomers of wortmannilactone C, a macrolide with potential cytotoxic activity.[7][8][9] The synthesis involves a multi-step sequence where the tert-butyl ester protects the carboxylic acid while the hydroxyl group is elaborated into a more complex fragment.

The initial steps in the synthesis of a key fragment for a wortmannilactone C diastereomer starting from this compound are as follows:

-

Protection of the hydroxyl group.

-

Reduction of the ester to an aldehyde.

-

Enantioselective allyltitanation to introduce a new stereocenter.

Precursor for 5-Aminolevulinic Acid (ALA) Derivatives

This compound serves as a reagent in the synthesis of derivatives of 5-aminolevulinic acid (ALA).[10] ALA and its derivatives are used as photosensitizing agents in photodynamic therapy (PDT). The tert-butyl ester can be transformed into the ALA backbone through a series of reactions that may involve oxidation of the hydroxyl group and subsequent amination. The lipophilic tert-butyl group can enhance cellular uptake before being hydrolyzed to release the active ALA derivative.

Synthesis of Pyrrolidinylcarboxamide Derivatives

The compound is also utilized as a reagent in the preparation of pyrrolidinylcarboxamide derivatives, which have been investigated as potential antitumor agents.[10] In these syntheses, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with an appropriate amine to form the pyrrolidine ring. The tert-butyl ester can then be hydrolyzed and coupled to form the final carboxamide.

Formation of Metal-Fullerene Frameworks (MFFs)

This compound has been used in the preparation of three-dimensional metal-fullerene frameworks (MFFs).[2] While the exact mechanism is not detailed in the readily available literature, it is plausible that the hydroxyl group of the molecule coordinates to metal centers, and upon thermal decomposition or other activation, the organic backbone helps to template the formation of a porous framework incorporating fullerene molecules.

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility stems from its bifunctional nature, allowing for a range of chemical transformations at both the hydroxyl and the protected carboxyl ends. This guide has provided an in-depth overview of its properties, synthesis, and key applications, particularly in the synthesis of complex natural product analogues and functional materials. The detailed protocols and diagrams are intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C7H14O3 | CID 16218743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 3-HYDROXYPROPIONATE | 59854-11-4 [amp.chemicalbook.com]

- 3. TERT-BUTYL 3-HYDROXYPROPIONATE CAS#: 59854-11-4 [amp.chemicalbook.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"Tert-butyl 3-hydroxypropanoate" molecular weight and formula

An In-depth Technical Guide on Tert-butyl 3-hydroxypropanoate

This technical guide provides essential information regarding the chemical properties of this compound, a reagent utilized in the synthesis of various compounds, including 5-aminolevulinic acid and pyrrolidinylcarboxamide derivatives for potential use as photosensitizing and antitumor agents.[1]

Chemical Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for researchers and drug development professionals for accurate experimental design and compound handling.

| Identifier | Value | Source |

| Molecular Formula | C7H14O3 | PubChem, Santa Cruz Biotechnology[2][3] |

| Molecular Weight | 146.18 g/mol | PubChem, Sigma-Aldrich, Santa Cruz Biotechnology[2][3][4][5] |

| Linear Formula | HOCH2CH2COOC(CH3)3 | Sigma-Aldrich[4][5] |

| CAS Number | 59854-11-4 | PubChem, Sigma-Aldrich, Santa Cruz Biotechnology[2][3][4][5] |

Structural and Molecular Relationships

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

References

A Technical Guide to the Spectral Analysis of Tert-butyl 3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for tert-butyl 3-hydroxypropanoate (CAS No: 59854-11-4), a key building block in organic synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.82 | Triplet (t) | 2H | -CH₂-OH |

| ~2.51 | Triplet (t) | 2H | -CH₂-C=O |

| ~2.90 (variable) | Singlet (s, broad) | 1H | -OH |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of 6-7 Hz for the triplets.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester carbonyl) |

| ~81 | -C (CH₃)₃ (Quaternary carbon) |

| ~59 | -C H₂-OH |

| ~38 | -C H₂-C=O |

| ~28 | -C(C H₃)₃ |

Solvent: CDCl₃

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2980 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1735 - 1715 | Strong | C=O Stretch (Ester) |

| 1250 - 1150 | Strong | C-O Stretch (Ester, t-butyl group) |

| 1050 | Medium-Strong | C-O Stretch (Primary alcohol) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 131 | Moderate | [M - CH₃]⁺ |

| 103 | Moderate | [M - C(CH₃)₃]⁺ or [HOCH₂CH₂CO]⁺ |

| 89 | Moderate | [M - C₄H₉O]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation, base peak) |

| 45 | Moderate | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample and the relationship between the different analytical techniques.

Caption: Workflow for the spectroscopic analysis of a chemical sample.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key hydroxyl and ester functional groups, and the mass spectrum corroborates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. This guide serves as a valuable resource for researchers and professionals requiring detailed spectral information and analytical protocols for this versatile chemical intermediate.

Technical Guide: Tert-butyl 3-hydroxypropanoate - Solubility and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 3-hydroxypropanoate, with a focus on its solubility characteristics. This information is critical for its application in research, particularly in the synthesis of photosensitizing agents and antitumor compounds.[1]

Core Compound Information

This compound is an ester with the chemical formula C₇H₁₄O₃.[1] It is also known by several synonyms, including 1,1-Dimethylethyl 3-hydroxypropanoate and 3-Hydroxypropionic acid tert-butyl ester.[1] This compound serves as a key reagent in various organic syntheses.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 59854-11-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [3] |

| Appearance | Colorless to off-white liquid | [2] |

| Density | 0.990 g/mL at 20 °C | [2] |

| Boiling Point | 37-38 °C at 2 Torr | [2] |

| Refractive Index | n20/D 1.424 | [2] |

| Physical Form | Liquid | |

| pKa (Predicted) | 14.33 ± 0.10 | [2] |

Solubility Profile

General Solubility Expectations:

-

Water: Likely to have limited solubility in water. The polar functional groups will interact with water, but the nonpolar tert-butyl group will hinder complete miscibility.

-

Alcohols (e.g., Ethanol, Methanol): Expected to be soluble due to the ability to form hydrogen bonds with the solvent.

-

Ethers (e.g., Diethyl ether): Expected to be soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

-

Hydrocarbon Solvents (e.g., Hexane, Toluene): Solubility may be moderate due to the nonpolar tert-butyl group.

For precise quantitative determination of solubility, experimental evaluation is necessary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the water solubility of a liquid compound like this compound, adapted from the OECD Guideline 105 (Water Solubility).[4][5][6]

Objective: To determine the saturation mass concentration of this compound in water at a specified temperature.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of water in a vial.

-

After each addition, shake the vial vigorously and visually inspect for the presence of an undissolved phase.

-

This preliminary test helps in determining the appropriate amount of substance to be used in the definitive test.

-

-

Flask Method (for solubilities > 10⁻² g/L):

-

Add an excess amount of this compound (as determined from the preliminary test) to a known volume of water in a glass-stoppered flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically, take samples to monitor the approach to equilibrium.

-

Once equilibrium is reached, cease agitation and allow the mixture to stand at the test temperature to allow for phase separation.

-

Carefully take a sample from the aqueous phase, ensuring no undissolved ester is transferred. Centrifugation is recommended to separate the two phases.

-

Analyze the concentration of this compound in the aqueous sample using a validated analytical method (e.g., GC-FID or HPLC).

-

Perform the determination in at least duplicate.

-

-

Data Analysis:

-

Calculate the mean concentration from the replicate measurements.

-

The water solubility is reported as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL) at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the water solubility of this compound using the flask method.

Caption: Workflow for determining water solubility via the flask method.

References

The Role of Tert-butyl 3-hydroxypropanoate in the Synthesis of Novel Antitumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of highly targeted and effective therapeutic agents is paramount. Small molecules that can modulate protein function or induce their degradation are at the forefront of this research. Tert-butyl 3-hydroxypropanoate, a versatile chiral building block, has emerged as a significant precursor in the synthesis of innovative antitumor agents. Its utility primarily lies in its role as a flexible and modifiable linker component in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's own protein degradation machinery to eliminate cancer-promoting proteins. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of such agents, detailing its role in linker chemistry, providing illustrative synthetic protocols, and summarizing the biological activity of the resulting compounds.

Core Application: A Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

This compound serves as an excellent starting material for the synthesis of short, flexible alkyl/ether-based linkers. Its bifunctional nature, possessing both a protected carboxylic acid (tert-butyl ester) and a hydroxyl group, allows for straightforward chemical modifications to introduce reactive handles for conjugation to the POI and E3 ligase ligands. The tert-butyl ester provides a stable protecting group that can be removed under acidic conditions, revealing a carboxylic acid for amide bond formation, a common strategy for attaching the linker to an amine-functionalized ligand. The hydroxyl group can be exploited for etherification or other coupling reactions.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The antitumor agents synthesized using this compound-derived linkers function through the PROTAC mechanism of action. This process involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein that is critical for cancer cell survival or proliferation.

dot

PROTAC-mediated protein degradation cycle.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The PROTAC molecule is released and can induce the degradation of another target protein molecule, acting catalytically.

Illustrative Synthesis of a PROTAC Linker from this compound

While specific, end-to-end syntheses of commercially developed antitumor agents are often proprietary, the following represents a plausible and illustrative experimental workflow for the synthesis of a PROTAC, demonstrating the incorporation of a linker derived from this compound. This example focuses on the synthesis of a hypothetical PROTAC targeting a generic kinase and recruiting the Cereblon (CRBN) E3 ligase.

dot

General workflow for PROTAC synthesis.

Experimental Protocols

Part 1: Synthesis of a Functionalized Linker Precursor

This protocol describes the synthesis of an exemplary linker with a terminal azide group for click chemistry, a common strategy in PROTAC assembly.

-

Tosylation of this compound:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of tosyl chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

-

-

Azide Formation:

-

Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and stir the mixture at 60-70 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-azidopropanoate.

-

Part 2: Assembly of the Final PROTAC

This part of the protocol assumes the availability of an alkyne-modified E3 ligase ligand (e.g., a derivative of pomalidomide) and an amine-functionalized target protein ligand.

-

Deprotection of the tert-butyl ester:

-

Dissolve the tert-butyl 3-azidopropanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to obtain 3-azidopropanoic acid.

-

-

Amide Coupling to the Target Protein Ligand:

-

Dissolve the 3-azidopropanoic acid (1.0 eq) and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to obtain the azide-functionalized POI ligand-linker conjugate.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

-

Dissolve the azide-functionalized POI ligand-linker conjugate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.0 eq) in a mixture of t-butanol and water.

-

Add a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Quantitative Data and Biological Evaluation

The efficacy of PROTACs is typically evaluated through a series of in vitro assays to determine their ability to induce the degradation of the target protein and their antiproliferative effects on cancer cell lines.

Table 1: Illustrative Biological Activity of a Hypothetical PROTAC

| Parameter | Value | Cell Line | Description |

| DC50 | 50 nM | MCF-7 (Breast Cancer) | Concentration of the PROTAC required to degrade 50% of the target protein after 24 hours of treatment. |

| Dmax | >90% | MCF-7 (Breast Cancer) | Maximum percentage of target protein degradation achieved. |

| IC50 | 100 nM | MCF-7 (Breast Cancer) | Concentration of the PROTAC that inhibits 50% of cancer cell proliferation after 72 hours of treatment. |

Note: The data presented are for illustrative purposes and are representative of typical values for effective PROTAC molecules.

Experimental Protocols for Biological Evaluation

1. Western Blotting for Protein Degradation:

-

Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a valuable and versatile building block in the synthesis of advanced antitumor agents, particularly in the rapidly evolving field of targeted protein degradation. Its utility as a precursor for PROTAC linkers allows for the creation of molecules with tunable properties, which is essential for optimizing the formation of the ternary complex and achieving potent and selective degradation of oncoproteins. The synthetic strategies and biological evaluation methods outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage this key chemical entity in the design and discovery of next-generation cancer therapeutics. The continued exploration of novel linker chemistries, starting from simple and adaptable precursors like this compound, will undoubtedly contribute to the development of more effective and less toxic treatments for a wide range of malignancies.

Tert-butyl 3-hydroxypropanoate as a Precursor for Metal-Fullerene Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Fullerene Frameworks (MFFs) represent a novel class of porous materials with significant potential in advanced drug delivery systems. Their unique architecture, combining the electronic properties of fullerenes with the structural versatility of metal-organic frameworks (MOFs), offers a promising platform for controlled therapeutic release. This technical guide details the role of tert-butyl 3-hydroxypropanoate as a key precursor in the synthesis of MFFs. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, characterization techniques, and a discussion of their potential applications in drug development. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

The convergence of nanotechnology and materials science has paved the way for the development of sophisticated drug delivery platforms. Among these, Metal-Organic Frameworks (MOFs) have garnered considerable attention due to their high porosity, tunable structures, and large surface areas.[1][2] Fullerenes, particularly C60, possess unique electronic and biological properties, including antioxidant activity and the ability to act as drug carriers.[3][4] The integration of fullerenes into MOF structures, creating Metal-Fullerene Frameworks (MFFs), is a promising strategy to develop advanced functional materials for biomedical applications.[5][6][7][8][9]

This compound is a versatile precursor molecule containing both a hydroxyl (-OH) group and a tert-butyl ester group. This bifunctionality allows for a two-step approach to MFF synthesis: initial functionalization of the fullerene core via the hydroxyl group, followed by the coordination of the ester (or its hydrolyzed carboxylic acid derivative) with metal ions to form the framework. This guide will explore a plausible and chemically sound synthetic route for the preparation of MFFs using this precursor, based on established principles of fullerene chemistry and MOF synthesis.

Synthetic Pathway Overview

The synthesis of MFFs from this compound and fullerene C60 can be conceptualized as a two-stage process. The first stage involves the covalent functionalization of the C60 molecule, and the second stage is the construction of the metal-organic framework.

Caption: Logical workflow for the synthesis of Metal-Fullerene Frameworks.

Experimental Protocols

The following protocols are representative methodologies based on established literature for fullerene functionalization and MOF synthesis.

Stage 1: Synthesis of C60-(O-CH2-CH2-COOtBu)n (Functionalized Fullerene Adduct)

This protocol describes the free-radical addition of the hydroxyl group from this compound to the fullerene C60 cage. This method is adapted from procedures for the free-radical addition of alcohols to C60.[10]

Materials:

-

Fullerene C60

-

This compound

-

Di-tert-butyl peroxide (DTBP) (as a radical initiator)

-

Toluene (anhydrous)

-

Methanol

-

Argon gas

Procedure:

-

In a round-bottom flask, dissolve Fullerene C60 in anhydrous toluene to a concentration of approximately 0.5 mg/mL.

-

Purge the solution with argon gas for 30 minutes to remove dissolved oxygen.

-

Add a 100-fold molar excess of this compound to the solution.

-

Add a 20-fold molar excess of Di-tert-butyl peroxide (DTBP).

-

Reflux the reaction mixture under an argon atmosphere at 120°C for 24 hours.

-

After cooling to room temperature, evaporate the toluene under reduced pressure.

-

Wash the resulting solid residue with methanol to remove unreacted starting materials and byproducts.

-

Centrifuge and decant the methanol. Repeat the washing step three times.

-

Dry the resulting brown-black solid, the functionalized fullerene adduct, under vacuum.

Stage 2: Synthesis of the Metal-Fullerene Framework

This protocol outlines the solvothermal synthesis of the MFF using the functionalized fullerene adduct as the organic linker and a metal salt.

Materials:

-

Functionalized Fullerene Adduct

-

Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a glass vial, dissolve the functionalized fullerene adduct in DMF.

-

In a separate vial, dissolve Zinc Nitrate Hexahydrate in DMF.

-

Mix the two solutions in a 1:2 molar ratio of functionalized fullerene to metal salt.

-

Seal the vial and heat it in an oven at 100°C for 48 hours.

-

After cooling to room temperature, crystals of the MFF should have formed.

-

Carefully decant the DMF and wash the crystals with fresh DMF, followed by ethanol.

-

Activate the MFF by exchanging the solvent with a low-boiling-point solvent like chloroform, followed by heating under vacuum to remove the solvent from the pores.

Characterization Data

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MFF.

| Technique | Purpose | Expected Results for MFF |

| FT-IR Spectroscopy | To confirm the functionalization of fullerene and the formation of the framework. | Appearance of characteristic C-O and C=O stretching bands from the ester group, and shifts in these bands upon coordination to the metal center. |

| ¹H and ¹³C NMR Spectroscopy | To characterize the functionalized fullerene adduct. | Signals corresponding to the tert-butyl and propanoate protons and carbons. Broadening of fullerene carbon signals in the ¹³C NMR spectrum. |

| Powder X-Ray Diffraction (PXRD) | To determine the crystalline structure and phase purity of the MFF. | A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MFF. | A decomposition profile showing the temperature at which the framework starts to degrade. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and porosity of the MFF. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MFF. | Images showing the shape and size distribution of the MFF crystals. |

Drug Delivery Applications and Mechanisms

MFFs synthesized from this compound can be envisioned as advanced drug delivery systems. The porous nature of the framework allows for the encapsulation of therapeutic molecules, while the fullerene component can impart additional functionalities.

Caption: Potential drug delivery and release mechanisms of MFFs.

The drug loading can be achieved by soaking the activated MFF in a concentrated solution of the drug. The release of the encapsulated drug can be triggered by various stimuli, such as a change in pH, the presence of specific enzymes, or through controlled diffusion. The fullerene units within the framework may also contribute to the therapeutic effect through their antioxidant properties or by acting as photosensitizers in photodynamic therapy.

Conclusion

While the direct synthesis of Metal-Fullerene Frameworks from this compound is an emerging area of research, this guide provides a scientifically grounded framework for its potential realization. The proposed synthetic pathway, based on established chemical principles, offers a starting point for researchers to explore this novel class of materials. The unique combination of a versatile precursor, the remarkable properties of fullerenes, and the tunable nature of metal-organic frameworks holds immense promise for the development of next-generation drug delivery systems with enhanced efficacy and targeted action. Further research is warranted to optimize the synthesis, fully characterize the resulting materials, and evaluate their performance in preclinical drug delivery studies.

References

- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and X-ray crystal structure of a fullerene-linked metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fullerenes Encapsulated by Metal-Organic Frameworks - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

The Strategic Role of Tert-butyl 3-hydroxypropanoate in the Synthesis of Advanced Photodynamic Therapy Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for a variety of cancers and non-malignant diseases.[1][2] The efficacy of PDT is contingent on the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1] The photochemical activation of the photosensitizer results in the generation of reactive oxygen species (ROS), which induce localized cytotoxicity and tissue destruction.[1][2] The design and synthesis of effective photosensitizers are paramount to enhancing the therapeutic window of PDT. In this context, small, functionalized building blocks play a crucial role in the construction of complex photosensitizer architectures. This technical guide elucidates the significant, albeit indirect, role of tert-butyl 3-hydroxypropanoate as a key reagent and structural motif in the synthesis of advanced photodynamic therapy agents. While not a photosensitizer itself, this compound provides a versatile platform for the introduction of critical functionalities, such as linkers and solubilizing groups, and its tert-butyl ester moiety serves as a vital protecting group in multi-step synthetic pathways.

The Emerging Role of this compound in Photosensitizer Synthesis

This compound is primarily utilized as a reagent in the synthesis of derivatives of 5-aminolevulinic acid (5-ALA).[3] 5-ALA is a natural precursor to the photosensitizer protoporphyrin IX (PpIX) and is used clinically for photodynamic therapy and fluorescence-guided surgery. The chemical structure of this compound offers two key functionalities for synthetic elaboration: a hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This bifunctionality allows for its incorporation as a linker or spacer in more complex molecules designed for therapeutic applications.

Synthesis of 5-Aminolevulinic Acid (5-ALA) Derivatives

This compound serves as a key starting material in the synthesis of novel 5-ALA derivatives. These derivatives are designed to improve the pharmacokinetic and photodynamic properties of the parent compound. The synthetic strategy often involves the chemical modification of the hydroxyl and protected carboxyl groups of this compound to build the carbon skeleton of the 5-ALA molecule.

The Critical Function of the Tert-butyl Ester as a Protecting Group

In the multi-step synthesis of complex photosensitizers, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The tert-butyl ester of this compound serves as an effective protecting group for the carboxylic acid functionality.

The tert-butyl group is sterically bulky, which provides robust protection against a wide range of reaction conditions, including those that are nucleophilic or basic.[4] This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. A key advantage of the tert-butyl ester is its selective removal under acidic conditions, a property known as orthogonality, which is crucial in complex synthetic sequences where other protecting groups may be present.[4]

Bifunctional Linkers in Advanced Photosensitizer Design

The development of third-generation photosensitizers focuses on improving tumor selectivity and overall therapeutic efficacy.[5][6] This is often achieved by conjugating the photosensitizer to targeting moieties, such as antibodies or peptides, or to molecules that modulate its physicochemical properties. Bifunctional linkers are essential components in these conjugates, providing a stable connection between the photosensitizer and the targeting or modifying group.

The 3-hydroxypropanoate backbone, derived from this compound, represents a simple yet effective bifunctional linker. The hydroxyl and carboxyl functionalities allow for the covalent attachment of two different molecular entities. For instance, the hydroxyl group can be derivatized to attach to the photosensitizer core, while the deprotected carboxylic acid can be coupled to a targeting ligand. The length and flexibility of the linker can be tailored to optimize the biological activity of the conjugate.

Experimental Protocols

The following are generalized experimental protocols that illustrate the chemical manipulations involving this compound in the context of synthesizing precursors for PDT agents.

General Procedure for the Esterification of a Photosensitizer with a Carboxylic Acid using a Carbodiimide Coupling Agent

This protocol describes a common method for attaching a molecule containing a carboxylic acid (potentially derived from this compound after deprotection) to a hydroxyl-functionalized photosensitizer.

-

Dissolution: Dissolve the hydroxyl-containing photosensitizer (1 equivalent) and the carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Coupling Agents: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester conjugate.

General Protocol for the Deprotection of a Tert-butyl Ester

This protocol outlines the standard procedure for removing the tert-butyl protecting group to reveal the free carboxylic acid.

-

Dissolution: Dissolve the tert-butyl ester-containing compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A common ratio is 1:1 (v/v) of the solvent to the acid.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Removal of Acid: Upon completion, remove the excess acid and solvent under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help to remove residual acid.

-

Isolation: The resulting carboxylic acid can be used directly in the next synthetic step or purified further if necessary.

Data Presentation

The following tables summarize key data relevant to the properties and applications of compounds related to this technical guide.

| Property | This compound |

| CAS Number | 59854-11-4 |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| Boiling Point | 75-77 °C at 10 mmHg |

| Key Applications | Reagent in synthesis of 5-ALA derivatives, PROTAC linkers |

Table 1: Physicochemical Properties and Applications of this compound.[3][7]

| Photosensitizer Generation | Key Characteristics | Examples |

| First Generation | Porphyrin-based, complex mixtures, prolonged skin photosensitivity. | Photofrin® (Porfimer sodium) |

| Second Generation | Pure compounds, improved light absorption at longer wavelengths, higher quantum yields of singlet oxygen. | Temoporfin (Foscan®), Verteporfin (Visudyne®) |

| Third Generation | Conjugates of second-generation photosensitizers with targeting moieties or delivery vehicles to enhance tumor selectivity. | Antibody-photosensitizer conjugates, nanoparticle formulations |

Table 2: Generations of Photosensitizers in Photodynamic Therapy.[5][6]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Synthetic pathway for a 5-ALA derivative.

Caption: Role of tert-butyl ester in targeted photosensitizer synthesis.

Caption: The core mechanism of photodynamic therapy.

Conclusion

This compound is a valuable, versatile, and commercially available building block in the synthetic chemist's toolbox for the development of advanced photodynamic therapy agents. Its primary role is not that of a direct therapeutic agent, but rather as a strategic component in the synthesis of more complex and targeted photosensitizers. The bifunctionality of its 3-hydroxypropanoate core allows for its use as a linker to conjugate photosensitizers with targeting moieties, thereby enhancing tumor selectivity. Furthermore, the tert-butyl ester serves as a robust and orthogonally removable protecting group, which is essential for the successful execution of multi-step synthetic strategies. As the field of photodynamic therapy continues to evolve towards more precise and effective treatments, the strategic application of such fundamental building blocks will remain a cornerstone of innovation in drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of photodynamic therapy with RLP068 for diabetic foot ulcers: a review of the literature and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Tert-butyl 3-hydroxypropanoate: A Protecting Group Strategy for 3-Hydroxypropanoic Acid in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of the tert-butyl group for the protection of the carboxylic acid functionality of 3-hydroxypropanoic acid, yielding tert-butyl 3-hydroxypropanoate. The strategic application of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyl ester offers a robust and versatile solution for the temporary masking of carboxylic acids due to its unique stability and selective lability. This document details the synthesis of this compound, methodologies for its deprotection, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction to the Tert-butyl Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites within the molecule. This temporary modification employs a "protecting group." An ideal protecting group should be easy to introduce, stable under a desired set of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.

The tert-butyl group is a widely utilized protecting group for carboxylic acids, forming a tert-butyl ester.[1][2] Its efficacy stems from a combination of steric hindrance and electronic properties. The bulky nature of the tert-butyl group effectively shields the ester linkage from nucleophilic attack, rendering it stable to a wide range of reagents, including organometallics, hydrides, and basic conditions.[2][3]

The key advantage of the tert-butyl ester lies in its selective removal under acidic conditions.[1] The mechanism of deprotection involves the formation of a stable tertiary carbocation, which readily occurs in the presence of strong acids such as trifluoroacetic acid (TFA).[4][5] This selective cleavage allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.

Synthesis of this compound

The protection of 3-hydroxypropanoic acid as its tert-butyl ester can be achieved through several methods. The most common approaches involve the acid-catalyzed esterification with tert-butanol or isobutylene, or through carbodiimide-mediated coupling reactions like the Steglich esterification.

Acid-Catalyzed Esterification

This method relies on the reaction of 3-hydroxypropanoic acid with an excess of tert-butanol or isobutylene in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2] The reaction proceeds via the formation of a tert-butyl cation, which is then trapped by the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Esterification

-

Materials:

-

3-Hydroxypropanoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-hydroxypropanoic acid (1.0 eq) in dichloromethane, add tert-butanol (1.5 - 2.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the stirred mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction may require several hours to reach completion.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

-

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol.[4][6] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][7]

Experimental Protocol: Steglich Esterification

-

Materials:

-

3-Hydroxypropanoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 3-hydroxypropanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3-18 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold dichloromethane.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of tert-butyl esters, which can be expected for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Method | Catalyst/Reagent | Solvent | Typical Yield | Purity | Reference |

| Acid-Catalyzed | H₂SO₄ | Dichloromethane | 60-80% | >95% after chromatography | [2] |

| Steglich Esterification | DCC, DMAP | Dichloromethane | 70-95% | >98% after chromatography | [4][7] |

Deprotection of this compound

The removal of the tert-butyl protecting group is most commonly achieved under acidic conditions, which selectively cleave the tert-butyl ester to regenerate the carboxylic acid.

Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of tert-butyl esters.[8][9] The reaction is typically fast and clean, proceeding at room temperature.

Experimental Protocol: TFA-Mediated Deprotection

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 25-50% v/v solution of TFA in dichloromethane).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting 3-hydroxypropanoic acid can be further purified if necessary, for example, by recrystallization or chromatography.

-

Quantitative Data for Deprotection

The following table presents typical quantitative data for the deprotection of tert-butyl esters.

| Method | Reagent | Solvent | Typical Yield | Purity | Reference |

| Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane | >90% | High | [8][9] |

Visualizing the Workflow and Chemical Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key processes.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. 3-羟基丙酸叔丁酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Esterification for the Synthesis of Tert-butyl 3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxypropanoate is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. Its structure incorporates a hydroxyl group and a sterically hindered tert-butyl ester, which can serve as a protecting group for the carboxylic acid functionality. This application note provides a detailed protocol for the synthesis of this compound via a classic acid-catalyzed esterification reaction, also known as Fischer esterification. While direct esterification with tert-butanol is challenging due to the alcohol's propensity to dehydrate to isobutylene in the presence of acid, this protocol outlines a feasible approach using an excess of the alcohol and carefully controlled conditions.

Principle of the Method

The acid-catalyzed esterification of 3-hydroxypropanoic acid with tert-butanol proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. In this case, due to the nature of tert-butanol, an alternative approach utilizing a significant excess of the alcohol can also favor product formation.

Experimental Protocol

Materials:

-

3-Hydroxypropanoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in a mixture of tert-butanol (5.0 equivalents) and dichloromethane (100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux (approximately 40-45 °C, the boiling point of dichloromethane) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by GC) | >98% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.25 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.50 (t, J=6.0 Hz, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 81.0, 59.5, 38.0, 28.0 |

| IR (neat, cm⁻¹) | 3450 (br, O-H), 2980, 1730 (C=O), 1150 (C-O) |

| Mass Spec (ESI-MS) m/z | 147.1 [M+H]⁺ |

Experimental Workflow

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; all manipulations should be performed in a well-ventilated fume hood.

-